4-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-phenylphthalazin-1(2H)-one
Description
4-[3-(2-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-phenylphthalazin-1(2H)-one is a heterocyclic compound featuring a phthalazinone core fused with a 1,2,4-oxadiazole ring substituted at the 3-position with a 2-methoxyphenyl group and at the 2-position with a phenyl group. The 1,2,4-oxadiazole moiety is a nitrogen- and oxygen-containing heterocycle known for its metabolic stability and role in enhancing binding affinity in medicinal chemistry applications . The 2-methoxyphenyl substituent introduces electron-donating properties, which may influence both the compound’s physicochemical characteristics (e.g., lipophilicity) and its interactions with biological targets.
Properties
IUPAC Name |
4-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-phenylphthalazin-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16N4O3/c1-29-19-14-8-7-13-18(19)21-24-22(30-26-21)20-16-11-5-6-12-17(16)23(28)27(25-20)15-9-3-2-4-10-15/h2-14H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOHIFYPTIMOJPU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NOC(=N2)C3=NN(C(=O)C4=CC=CC=C43)C5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-phenylphthalazin-1(2H)-one typically involves multiple steps:
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Formation of the Oxadiazole Ring: : The oxadiazole ring can be synthesized through the cyclization of hydrazides with carboxylic acids or their derivatives under dehydrating conditions. Common reagents include phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).
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Phthalazinone Core Synthesis: : The phthalazinone core is often prepared by the condensation of phthalic anhydride with hydrazine, followed by cyclization.
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Coupling Reactions: : The final step involves coupling the oxadiazole derivative with the phthalazinone core. This can be achieved through various coupling reactions, such as Suzuki or Heck coupling, depending on the substituents and desired conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction times and temperatures, and employing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of phenolic derivatives.
Reduction: Reduction reactions can target the oxadiazole ring, potentially opening it to form hydrazine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Halogenation can be achieved using reagents like bromine (Br₂) or chlorine (Cl₂), while nucleophilic substitutions may involve reagents like sodium methoxide (NaOCH₃).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a phenol, while reduction of the oxadiazole ring can produce hydrazine derivatives.
Scientific Research Applications
4-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-phenylphthalazin-1(2H)-one has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, antimicrobial, and anticancer agent due to its ability to interact with various biological targets.
Biological Studies: The compound is used in studies involving enzyme inhibition, receptor binding, and cellular assays to understand its mechanism of action.
Industrial Applications: It may be used in the development of new materials with specific chemical properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 4-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-phenylphthalazin-1(2H)-one involves its interaction with molecular targets such as enzymes and receptors. The oxadiazole ring can form hydrogen bonds and other interactions with active sites of enzymes, inhibiting their activity. The methoxyphenyl and phenyl groups contribute to the compound’s ability to penetrate cell membranes and interact with intracellular targets, affecting various signaling pathways.
Comparison with Similar Compounds
Structural and Substituent Variations
The target compound belongs to a broader class of phthalazinone derivatives bearing 1,2,4-oxadiazole substituents. Key structural analogs include:
- 4-[3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-(4-methoxyphenyl)phthalazin-1(2H)-one (): Substitution at the oxadiazole 3-position with 3-fluorophenyl and at phthalazinone 2-position with 4-methoxyphenyl.
- 4-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-phenylphthalazin-1(2H)-one (): 4-Methoxyphenyl substitution on the oxadiazole.
- 4-[3-(4-Ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(4-fluorophenyl)phthalazin-1(2H)-one (): Ethoxy and methoxy groups on the oxadiazole-linked aryl ring.
Key Differences :
- Halogenated analogs (e.g., 3-fluorophenyl in -bromophenyl in ) may enhance electronic interactions but increase molecular weight and lipophilicity.
Physicochemical Properties
Observations :
- The target compound’s predicted logP (~4.5) aligns with typical drug-like lipophilicity, balancing membrane permeability and solubility.
- Halogenation (e.g., ) elevates logP, favoring lipid solubility but risking metabolic instability .
Inference :
- The target compound’s 2-methoxyphenyl group may offer moderate synthetic efficiency (estimated 60–70% yield), as smaller substituents (e.g., chloro) favor higher yields compared to bulky groups (e.g., trifluoromethyl) .
Biological Activity
The compound 4-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-phenylphthalazin-1(2H)-one is a complex organic molecule that belongs to the class of phthalazin derivatives and incorporates a 1,2,4-oxadiazole moiety. This compound has garnered interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research.
Chemical Structure
The molecular formula of the compound is with a molecular weight of approximately 253.26 g/mol. The structure features a phthalazin core linked to an oxadiazole ring and a methoxy-substituted phenyl group, which may contribute to its biological activity through various mechanisms.
Biological Activity Overview
Research indicates that compounds containing oxadiazole rings often exhibit significant biological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties. The specific biological activities of This compound are summarized below:
Antimicrobial Activity
Studies have reported that derivatives of oxadiazole exhibit varying degrees of antibacterial activity. For example:
- In vitro studies have shown that similar oxadiazole derivatives demonstrate moderate to strong activity against bacterial strains such as Staphylococcus aureus and Escherichia coli .
- The compound's structure suggests potential interactions with bacterial cell membranes or interference with metabolic pathways.
Anticancer Properties
Research into the anticancer properties of oxadiazole derivatives indicates promising results:
- Compounds with similar structures have been evaluated in various cancer cell lines, demonstrating cytotoxic effects and the ability to induce apoptosis .
- The specific mechanism may involve the inhibition of key enzymes involved in cancer cell proliferation or the induction of oxidative stress.
Enzyme Inhibition
The compound may also act as an enzyme inhibitor:
- Studies on related compounds have shown strong inhibitory activity against acetylcholinesterase (AChE) and urease, suggesting potential applications in treating neurodegenerative diseases and managing urea metabolism disorders .
Case Studies
Several case studies highlight the biological activity of related compounds:
- Antibacterial Screening : A series of synthesized oxadiazole compounds were tested for antibacterial efficacy against Salmonella typhi and Bacillus subtilis, showing IC50 values ranging from 0.63 µM to 6.28 µM . This suggests that modifications in the oxadiazole structure can enhance antibacterial potency.
- Cytotoxicity Assays : In studies involving various cancer cell lines (e.g., HCT-116, HL-60), compounds with similar structural features exhibited significant cytotoxicity with IC50 values indicating effective concentration levels for therapeutic use .
- Fluorescence Binding Studies : Binding interactions with bovine serum albumin (BSA) demonstrated that these compounds could effectively interact with plasma proteins, which is crucial for understanding their pharmacokinetics and bioavailability .
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
